1-Benzyl-2,5-dimethylpiperidin-3-one
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Overview
Description
1-Benzyl-2,5-dimethylpiperidin-3-one is an organic compound with the molecular formula C14H19NO It is a derivative of piperidine, characterized by the presence of a benzyl group and two methyl groups attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dimethylpiperidin-3-one can be synthesized through several methods. One common approach involves the alkylation of 2,5-dimethylpiperidin-3-one with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,5-dimethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Benzyl chloride (C7H7Cl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-2,5-dimethylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,5-dimethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Benzyl-2,5-dimethylpiperidin-3-amine: A related compound with an amine group instead of a ketone.
2,5-Dimethylpiperidin-3-one: Lacks the benzyl group but shares the piperidine core structure.
1-Benzylpiperidin-3-one: Similar structure but without the methyl groups.
Uniqueness: 1-Benzyl-2,5-dimethylpiperidin-3-one is unique due to the combination of its benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-benzyl-2,5-dimethylpiperidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-8-14(16)12(2)15(9-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABAJOBMSRCVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(N(C1)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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